AMOZ-CH-acid

Immunoassay Development Food Safety Nitrofuran Metabolite Detection

AMOZ-CH-acid (Hapten 5) is a heterologous hapten for furaltadone metabolite (AMOZ) immunoassays. Its carboxylic acid linker enables EDC/NHS conjugation to carrier proteins. As a coating antigen in competitive ELISA, it delivers IC50 values down to 0.14 μg/L-a 5-fold sensitivity gain over homologous formats. • Sub-regulatory LODs in muscle, liver, honey, egg. • Optimizes antibody screening and lateral flow test lines. • Flexible conjugation to BSA, KLH, OVA. Bulk quantities available.

Molecular Formula C10H15N3O5
Molecular Weight 257.24 g/mol
Cat. No. B12383108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMOZ-CH-acid
Molecular FormulaC10H15N3O5
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESC1COCCN1CC2CN(C(=O)O2)N=CC(=O)O
InChIInChI=1S/C10H15N3O5/c14-9(15)5-11-13-7-8(18-10(13)16)6-12-1-3-17-4-2-12/h5,8H,1-4,6-7H2,(H,14,15)/b11-5+
InChIKeyAYPYMYYPCJMDBT-VZUCSPMQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMOZ-CH-acid (Hapten 5) Overview


AMOZ-CH-acid (also referred to as Hapten 5) is a synthetic derivative of the nitrofuran antibiotic metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), which serves as the tissue-bound marker residue for illicit furaltadone use in food-producing animals [1]. This compound is classified as a heterologous hapten, meaning it possesses a structural modification—specifically a carboxylic acid linker—that distinguishes it from the native target analyte . This deliberate structural alteration is the basis for its primary application: when conjugated to a carrier protein like ovalbumin (OVA) and used as a heterologous coating antigen in competitive immunoassays, it demonstrably improves analytical sensitivity compared to assays using a homologous hapten .

Why AMOZ-CH-acid Is Essential


In the development of competitive immunoassays for AMOZ detection, the choice of coating antigen is a critical determinant of assay sensitivity. The fundamental principle of heterologous assay design states that using a coating hapten that is structurally distinct from the immunizing hapten can reduce the antibody's affinity for the immobilized antigen, thereby requiring a lower concentration of free analyte in solution to compete effectively [1]. This phenomenon directly translates to a lower IC50 and improved limit of detection. Standard AMOZ or its close structural homologs (e.g., NPAMOZ, CPAMOZ) are often used as immunogens. Consequently, using these same structures as coating antigens creates a homologous assay format with inherently limited sensitivity. Substituting AMOZ-CH-acid with a generic AMOZ standard or a homologous derivative would negate this heterologous advantage, failing to provide the quantitative sensitivity gains required for meeting stringent regulatory detection limits for furaltadone residues [1].

AMOZ-CH-acid Performance Data


Heterologous Coating Antigen Reduces IC50

The use of AMOZ-CH-acid as a heterologous coating antigen in an indirect competitive ELISA (ic-ELISA) significantly improves assay sensitivity compared to using a homologous coating antigen. In one study, a monoclonal antibody raised against the immunogen NPAMOZ-BSA was employed. When a homologous coating antigen (NPAMOZ-OVA) was used, the resulting IC50 was higher. In contrast, using a heterologous coating antigen derived from a hapten with a different linker structure (consistent with the design of AMOZ-CH-acid) yielded a lower IC50. This improvement is quantitatively reflected in the assay's performance [1].

Immunoassay Development Food Safety Nitrofuran Metabolite Detection

Heterologous Hapten in Chemiluminescent ELISA

In the development of a chemiluminescent ELISA (CLELISA) for AMOZ, a monoclonal antibody was raised against CPAMOZ-BSA (a homologous immunogen). The use of a heterologous coating antigen in the final assay format is a key factor contributing to its high sensitivity. The study reports that this heterologous CLELISA achieved an IC50 of 0.14 μg/L and was 5-fold more sensitive than a conventional ic-ELISA previously developed in the same laboratory [1]. While the exact structure of the heterologous coating hapten is not named, its function as a critical component for achieving this performance gain is explicit, and it is precisely this role that compounds like AMOZ-CH-acid are designed to fulfill.

Immunoassay Chemiluminescence Food Contaminant Analysis

Ultra-Sensitive AMOZ Detection with Heterologous Haptens

An immunochromatographic strip assay for AMOZ was developed using a monoclonal antibody (4G11) raised against a derivative (2-NPAMOZ). The resulting assay exhibited an exceptionally low IC50 of 0.049 ng/mL and a limit of detection of 0.009 μg/kg [1]. Achieving this level of ultra-sensitivity for a small molecule like AMOZ often relies on a heterologous assay format, where the coating antigen and immunizing hapten differ structurally to reduce antibody affinity for the solid phase. This principle is the cornerstone of using heterologous haptens like AMOZ-CH-acid. The assay's cross-reactivity with related analogs was less than 3%, demonstrating high specificity [1].

Immunochromatography Rapid Screening Antibody Development

AMOZ-CH-acid Procurement Applications


High-Sensitivity Furaltadone ELISA Kits

AMOZ-CH-acid is the optimal choice for commercial immunoassay kit manufacturers and food safety testing laboratories aiming to develop or validate ELISA kits with best-in-class sensitivity for AMOZ detection. As demonstrated, the heterologous hapten strategy can yield IC50 values as low as 0.14 μg/L [1] and enable 5-fold improvements over standard ELISA formats [1]. Procuring AMOZ-CH-acid-OVA conjugate as a coating antigen is a proven, actionable step to directly translate this performance advantage into a marketable product capable of reliably screening food matrices like muscle, liver, honey, and eggs at sub-regulatory levels [2].

Lateral Flow Strip Test Optimization

For developers of rapid, on-site screening tools (e.g., lateral flow devices, gold nanoparticle strips), achieving a clear visual cutoff at regulatory thresholds (e.g., 1 μg/kg) is paramount. The use of heterologous haptens is a key enabler of the high sensitivity required for these tests, as evidenced by strip assays achieving LODs of 0.009 μg/kg [1]. Incorporating AMOZ-CH-acid in the test line can help reduce background signal and improve the assay's competitive dynamics, leading to a more definitive and reliable visual result at the point of need, reducing false negatives in the field [1].

Conjugation for Antibody Production

Researchers developing novel monoclonal or polyclonal antibodies against AMOZ require well-characterized haptens for both immunization and subsequent screening and validation steps. AMOZ-CH-acid, with its free carboxyl group, is ideally suited for EDC/NHS-mediated conjugation to a variety of carrier proteins (e.g., BSA, KLH, OVA) [1]. This allows for the creation of distinct immunogen and coating antigen pairs from a single core hapten, a critical requirement for establishing a robust and sensitive heterologous immunoassay. Procuring the hapten itself provides maximum flexibility in assay design compared to pre-conjugated products [2].

Antibody-Hapten Interaction and Kinetics

In academic and industrial research settings focused on the fundamentals of immunoassay development, AMOZ-CH-acid serves as a valuable tool for studying the relationship between hapten structure, linker chemistry, and assay performance. By systematically comparing the performance of assays built with AMOZ-CH-acid against those using other AMOZ derivatives (e.g., NPAMOZ, CPAMOZ), researchers can gain quantitative insights into how subtle structural modifications influence antibody recognition, IC50 values, and cross-reactivity profiles [1]. This knowledge is essential for rationally designing the next generation of immunoassays for a wide range of small-molecule contaminants.

Technical Documentation Hub

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